4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride
Description
4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride (CAS: 1361115-48-1) is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole moiety bearing a methoxymethyl group at the 5-position. Its molecular formula is C₉H₁₄ClN₃O₂, with a molar mass of 235.68 g/mol (calculated). The compound is identified by the MDL number MFCD21606214 and is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives, followed by hydrochloride salt formation . The methoxymethyl group enhances solubility in polar solvents, making it a versatile intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
5-(methoxymethyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-9(12-14-8)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBXBQJQFYTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine hydrochloride typically involves:
- Formation of the 1,2,4-oxadiazole ring via cyclization reactions starting from appropriate carboxylic acid derivatives or their reactive esters.
- Introduction of the methoxymethyl substituent at the 5-position of the oxadiazole ring.
- Coupling or substitution reactions to attach the piperidine ring at the 3-position of the oxadiazole.
- Conversion of the free base compound into its hydrochloride salt for improved stability and handling.
Preparation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized through cyclization of amidoximes with carboxylic acid derivatives such as esters or acid chlorides. A representative method is:
- Reacting an appropriate acid ester (e.g., methyl or ethyl ester) with an amidoxime derivative under reflux in solvents like tetrahydrofuran (THF), ethanol, or toluene.
- Cyclization proceeds under heating (20–100 °C) for 1 to 6 hours to form the oxadiazole ring system.
- The reaction mixture is then worked up by solvent evaporation and partitioning between organic solvents and water to isolate the oxadiazole intermediate.
Coupling to the Piperidine Ring
Attachment of the piperidine moiety at the 3-position of the oxadiazole involves:
- Starting from 1-methyl-4-phenylpiperidine derivatives, which can be functionalized to introduce the oxadiazole ring via cyclization reactions.
- Alternatively, nucleophilic substitution reactions using halogenated piperidine derivatives (e.g., 1-(2-chloroethyl)piperidine hydrochloride) with suitable nucleophiles under basic conditions (potassium carbonate) in solvents such as isopropyl acetate or ethanol at elevated temperatures (~80 °C) yield the piperidine-substituted oxadiazole.
- Reaction times vary from several hours to overnight to ensure completion.
Formation of Hydrochloride Salt
To improve compound stability and crystallinity:
- The free base form of 4-(5-Methoxymethyl-oxadiazol-3-yl)-piperidine is treated with hydrochloric acid in solvents like diethyl ether or isopropanol.
- This leads to precipitation of the hydrochloride salt, which is isolated by filtration and drying.
- Melting points of the hydrochloride salts typically range between 114–263 °C depending on the exact substituents and purity.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization to form oxadiazole | Amidoxime + acid ester, reflux in THF/ethanol (20–100 °C) | Formation of 1,2,4-oxadiazole intermediate |
| 2 | Methoxymethyl substitution | O-methylhydroxylamine hydrochloride, methanol, RT, 24 h | Introduction of 5-methoxymethyl group |
| 3 | Piperidine coupling | Halogenated piperidine + nucleophile, K2CO3, isopropyl acetate, 80 °C, overnight | Formation of piperidine-substituted oxadiazole |
| 4 | Hydrochloride salt formation | HCl in diethyl ether or isopropanol | Crystallization of hydrochloride salt |
Detailed Research Findings and Notes
- The use of carbonyldiimidazole as an activating agent for carboxylic acids enhances the formation of oxadiazole rings by facilitating ester or amide intermediate formation before cyclization.
- Low-temperature reduction methods (e.g., using diisobutylaluminium hydride) can be employed for selective functional group transformations in piperidine derivatives without affecting the oxadiazole ring.
- Reaction monitoring by high-performance liquid chromatography (HPLC) ensures high conversion rates (up to 90%) in coupling steps involving piperidine derivatives.
- The choice of solvent and base is critical to optimize yield and purity; polar aprotic solvents like DMF or THF favor cyclization, while alcohols are preferred for salt formation and crystallization.
- The hydrochloride salt form exhibits improved melting points and stability, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs, highlighting substituent differences and their implications:
Physicochemical and Functional Differences
Solubility and Polarity :
- The methoxymethyl group in the target compound introduces polarity via its ether oxygen, improving aqueous solubility compared to phenyl or methyl substituents .
- Analogs with sulfonyl (e.g., methylsulfonyl) or aromatic groups exhibit lower solubility due to increased hydrophobicity or electron-withdrawing effects .
Synthetic Accessibility :
- Methyl- and methoxymethyl-substituted oxadiazoles are synthesized via cycloaddition reactions between amidoximes and activated carboxylic acids, as described in and .
- Bulkier groups (e.g., cyclobutyl) require specialized reagents, increasing synthetic complexity .
Biological Activity: Aromatic substituents (phenyl, 4-methylphenyl) enhance binding to hydrophobic enzyme pockets, making them candidates for kinase inhibitors or antimicrobial agents .
Stability :
- Electron-donating groups (e.g., methoxymethyl) stabilize the oxadiazole ring against hydrolysis, whereas electron-withdrawing groups (e.g., sulfonyl) may reduce ring stability under acidic conditions .
Biological Activity
4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its chemical properties, synthesis, and biological activities, supported by relevant data tables and research findings.
The compound's molecular formula is , with a molecular weight of approximately 215.7 g/mol. It features a piperidine ring substituted with a methoxymethyl-1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxadiazole precursors. The process often utilizes various solvents and reagents under controlled conditions to ensure high yield and purity.
1. Antimicrobial Activity
Studies have indicated that compounds containing the oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Salmonella typhi | 18 |
| 2 | Bacillus subtilis | 20 |
| 3 | Escherichia coli | 15 |
These findings suggest that the incorporation of the oxadiazole core enhances antimicrobial efficacy .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The results are promising:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 1 | AChE | 5.0 |
| 2 | Urease | 3.5 |
These IC50 values indicate that the compound could serve as a potential lead in developing therapeutic agents for conditions like Alzheimer's disease and urea cycle disorders .
3. Anticancer Activity
Recent research has highlighted the potential of oxadiazole derivatives as agonists of human caseinolytic protease P (HsClpP), suggesting their role in cancer therapy:
- Case Study : A study demonstrated that specific derivatives exhibited selective cytotoxicity against hepatocellular carcinoma (HCC) cells, indicating their potential as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : Competitive inhibition at active sites of target enzymes.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of mitochondrial pathways.
Q & A
Basic Questions
What are the recommended synthetic routes for 4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride?
Methodological Answer:
The synthesis typically involves cyclization of hydroxylamine derivatives with nitriles or amides under acidic conditions. For example:
Oxadiazole Formation : React a substituted amidoxime with a methoxymethyl carbonyl compound (e.g., methoxymethyl chloride) in ethanol/HCl, followed by cyclization at 80–100°C .
Piperidine Coupling : Use a Buchwald-Hartwig amination or SN2 displacement to attach the piperidine moiety to the oxadiazole core.
Salt Formation : Treat the free base with HCl in a polar solvent (e.g., methanol) to obtain the hydrochloride salt .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
How is the structural integrity of this compound validated?
Methodological Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Confirm methoxymethyl (-OCH2CH3) protons at δ 3.2–3.5 ppm (¹H) and piperidine ring protons at δ 1.5–2.8 ppm. Carbon signals for the oxadiazole ring appear at ~165–170 ppm (¹³C) .
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify bond angles and stereochemistry .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 258.1 (calculated for C10H16N3O2Cl) .
What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Cytotoxicity Assays : Use MTT or resazurin-based assays on HEK-293 or HeLa cells (IC50 determination) .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2) via fluorogenic substrates .
Advanced Research Questions
How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from impurities or assay variability. Mitigate via:
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular thermal shift assays (target engagement) .
- Batch Reproducibility : Characterize purity (>95% via HPLC) and confirm stereochemistry (chiral HPLC or CD spectroscopy) .
- Meta-Analysis : Compare data across structurally analogous compounds (e.g., triazole-oxadiazole hybrids) to identify structure-activity trends .
How to optimize synthetic yield for scaled-up production?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)2/XPhos for coupling efficiency in piperidine functionalization .
- Solvent Optimization : Use DMF or THF for cyclization steps, ensuring water-free conditions to avoid hydrolysis .
- Workflow Automation : Implement flow chemistry for oxadiazole formation (residence time: 30–60 min at 100°C) to improve reproducibility .
What strategies are effective for elucidating structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxymethyl groups (e.g., ethoxymethyl, benzyloxy) and compare bioactivity .
- Computational Modeling : Perform docking studies (AutoDock Vina) on target proteins (e.g., 5-lipoxygenase) to identify key hydrogen-bond interactions .
- Pharmacophore Mapping : Use Schrödinger’s Phase to correlate electronic properties (HOMO/LUMO) with antimicrobial potency .
How to assess the compound’s metabolic stability and toxicity?
Methodological Answer:
- In Vitro ADME : Use hepatic microsomes (human/rat) to measure t1/2 and CYP450 inhibition .
- Ames Test : Screen for mutagenicity in S. typhimurium TA98/TA100 strains .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (LD50 determination) with histopathological analysis .
What advanced techniques are used to study its mechanism of action?
Methodological Answer:
- CRISPR-Cas9 Knockout : Validate target specificity by deleting putative protein targets (e.g., kinases) in cell lines .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution (e.g., with mGlu5 receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
